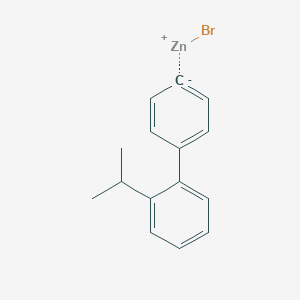

4-(2-i-Propylphenyl)phenylZinc bromide

Description

4-(2-i-Propylphenyl)phenylzinc bromide is an organozinc compound with the chemical formula C₁₅H₁₅BrZn. It belongs to the class of arylzinc halides, characterized by a zinc center bonded to an aromatic ring and a halide ligand. The compound features a bulky 2-isopropylphenyl substituent on the phenyl ring, which introduces significant steric hindrance. This structural attribute influences its reactivity, stability, and applications in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling .

Synthesis: Typically synthesized via transmetallation between a Grignard reagent (e.g., 4-(2-i-Propylphenyl)phenylmagnesium bromide) and zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to avoid hydrolysis or oxidation of the sensitive organozinc intermediate.

Properties

Molecular Formula |

C15H15BrZn |

|---|---|

Molecular Weight |

340.6 g/mol |

IUPAC Name |

bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

OSXHESBTUGKHGC-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(2-ISO-PROPYLPHENYL)PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4−(2−ISO−PROPYLPHENYL)PHENYLBr+Zn→4−(2−ISO−PROPYLPHENYL)PHENYLZnBr

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Organic Halides: Reactants in cross-coupling reactions.

Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is typically a new carbon-carbon bond formed between the phenyl group and the organic halide.

Scientific Research Applications

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of new drug candidates.

Material Science: Utilized in the preparation of advanced materials with specific properties.

Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of the new carbon-carbon bond. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the organic halide, leading to the formation of the desired product.

Comparison with Similar Compounds

Properties :

- Appearance : Colorless to pale yellow crystalline solid.

- Solubility : Soluble in polar aprotic solvents (THF, DMF) but insoluble in water.

- Thermal Stability : Decomposes above 150°C.

Comparison with Similar Compounds

Arylzinc bromides are widely studied for their utility in catalysis and material science. Below is a detailed comparison of 4-(2-i-Propylphenyl)phenylzinc bromide with structurally analogous compounds.

Table 1: Comparative Analysis of Arylzinc Bromides

| Compound | Substituent | Molecular Weight (g/mol) | Solubility in THF | Thermal Stability (°C) | Reactivity in Negishi Coupling |

|---|---|---|---|---|---|

| 4-(2-i-Propylphenyl)phenylzinc bromide | 2-i-Propylphenyl | 340.55 | High | 150 | Moderate (steric hindrance) |

| Phenylzinc bromide | None (plain phenyl) | 220.38 | Very High | 120 | High |

| (2-Methylphenyl)zinc bromide | 2-Methylphenyl | 234.42 | High | 130 | High-Moderate |

| (4-Trifluoromethylphenyl)zinc bromide | 4-CF₃ | 294.41 | Moderate | 140 | Low (electron-withdrawing CF₃) |

Key Findings:

Steric Effects :

- The bulky 2-i-Propyl group in 4-(2-i-Propylphenyl)phenylzinc bromide reduces its reactivity in cross-coupling reactions compared to less hindered analogs like phenylzinc bromide. This is attributed to slower transmetallation steps due to steric shielding of the zinc center .

- In contrast, the unsubstituted phenylzinc bromide exhibits high reactivity but lower thermal stability, decomposing at 120°C.

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in (4-trifluoromethylphenyl)zinc bromide) polarize the Zn–C bond, increasing electrophilicity but reducing nucleophilic attack efficiency in couplings. The 2-i-Propylphenyl group, being electron-donating, stabilizes the zinc center but slows reaction kinetics .

Solubility and Coordination: Unlike the tetraaqua-zinc complex described in (which forms a 3D hydrogen-bonded network with water and carboxylate ligands), 4-(2-i-Propylphenyl)phenylzinc bromide exists as a monomer or dimer in solution. Its solubility in THF is enhanced by the bulky aryl group, which prevents aggregation .

Structural Insights: The zinc coordination environment in 4-(2-i-Propylphenyl)phenylzinc bromide is distinct from the octahedral geometry observed in ’s carboxylate-zinc complex. Organozinc bromides typically adopt linear or trigonal planar geometries, depending on solvent and substituents .

Research Implications

The steric and electronic profiles of 4-(2-i-Propylphenyl)phenylzinc bromide make it suitable for synthesizing sterically demanding biaryl structures, which are challenging with simpler arylzinc reagents. However, its moderate reactivity necessitates optimized reaction conditions (e.g., elevated temperatures or catalytic additives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.